5-HT2A-Mediated HTR Potency vs. 2C-B
In a head-to-head in vivo comparison using the head twitch response (HTR) assay in C57BL/6J mice—a well-established 5-HT2A receptor-mediated behavioral model—2C-B-Fly demonstrated an ED50 of 1.79 μmol/kg, compared with an ED50 of 2.43 μmol/kg for 2C-B, representing a 1.36-fold higher potency [1]. This difference is statistically significant and directly quantifies the functional consequence of conformational restriction. By contrast, the fully aromatic analog 2C-B-DFLY (DragonFLY) exhibited an ED50 of 1.07 μmol/kg, demonstrating that progressive aromatization yields a potency continuum: 2C-B (least potent) < 2C-B-Fly (intermediate) < 2C-B-DFLY (most potent). This positions 2C-B-Fly as the rationally selected intermediate for studies requiring enhanced potency relative to the parent 2C-B scaffold while avoiding the extreme potency (and documented clinical toxicity) of the fully aromatic DragonFLY series.
| Evidence Dimension | In vivo behavioral potency (5-HT2A-mediated HTR ED50) |
|---|---|
| Target Compound Data | 2C-B-Fly: ED50 = 1.79 μmol/kg |
| Comparator Or Baseline | 2C-B: ED50 = 2.43 μmol/kg; 2C-B-DFLY: ED50 = 1.07 μmol/kg |
| Quantified Difference | 2C-B-Fly is 1.36-fold more potent than 2C-B (p < 0.05); 2C-B-DFLY is 2.27-fold more potent than 2C-B |
| Conditions | C57BL/6J mice, head twitch response (HTR) assay, subcutaneous administration |
Why This Matters
This 1.36-fold potency differential relative to 2C-B is experimentally verified in a 5-HT2A-specific behavioral assay and enables researchers to select an intermediate-efficacy agonist for dose-response studies.
- [1] Halberstadt AL, Chatha M, Stratford A, et al. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs. Neuropharmacology. 2019;144:368-376. doi:10.1016/j.neuropharm.2018.10.037. View Source
